molecular formula C27H19ClN4O2 B2650772 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide CAS No. 313398-22-0

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide

Cat. No.: B2650772
CAS No.: 313398-22-0
M. Wt: 466.93
InChI Key: KWZUELYEOFRYFG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a quinazoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The amino group at position 2 of the quinazoline links to a benzamide moiety, which is further substituted with a 3-hydroxyphenyl group at the N-position. Its molecular weight is approximately 509.4 g/mol, with a topological polar surface area (TPSA) of 66.9 Ų, indicating moderate solubility .

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN4O2/c28-19-11-14-24-23(15-19)25(17-5-2-1-3-6-17)32-27(31-24)30-20-12-9-18(10-13-20)26(34)29-21-7-4-8-22(33)16-21/h1-16,33H,(H,29,34)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZUELYEOFRYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene, which is a powerful tool for synthesizing quinazoline derivatives .

Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions of quinazoline derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazolines. Substitution reactions can introduce various functional groups into the quinazoline ring, leading to a wide range of derivatives.

Scientific Research Applications

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide has several scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for synthesizing other bioactive compounds. . Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By blocking these pathways, the compound can exert its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogues differ in substituents on the quinazoline core and the benzamide’s N-aryl group. Below is a comparative analysis:

Compound Name Quinazoline Substituent Benzamide N-Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors TPSA (Ų)
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide 6-Cl, 4-Ph 3-hydroxyphenyl 509.4 ~7 2 66.9
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 6-Br, 4-Ph 4-methylphenyl 509.4 7 1 66.9
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 6-Br, 4-Ph 4-methylphenyl 509.4 7 1 66.9
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-hydroxyphenyl)benzamide Not applicable 3-hydroxyphenyl 411.4 3.5 2 99.6

Key Observations :

  • Bromine’s larger atomic size may enhance hydrophobic interactions in target binding.
  • Scaffold Diversity: Compounds like replace the quinazoline with a benzimidazole-propenone system, drastically altering TPSA and LogP, which may shift biological activity toward different targets.

Biological Activity

The compound 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide , a member of the quinazoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H20ClN5OC_{28}H_{20}ClN_5O, with a molecular weight of 477.9 g/mol. The structure features a quinazoline core substituted with a chloro group and an amino group, which are crucial for its biological activity.

Research indicates that compounds similar to This compound function primarily as enzyme inhibitors and receptor modulators. Specifically, they have been shown to inhibit various tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are implicated in cancer progression.

Enzyme Inhibition

The compound acts as an ATP non-competitive type-II inhibitor against certain kinases. This mechanism is critical in cancer therapy as it disrupts the signaling pathways that promote tumor growth and survival .

Biological Activities

The biological activities of This compound can be summarized as follows:

Activity Description
AnticancerInhibits multiple kinases involved in tumor growth.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing chronic inflammation.
AntimicrobialExhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity :
    A study demonstrated that derivatives of quinazoline compounds exhibited significant inhibitory effects on tumor cell lines. The lead compound showed IC50 values in the low micromolar range against breast cancer cell lines .
  • Inhibition of Viral Replication :
    Research has also indicated that similar compounds can inhibit viral replication processes. For instance, certain analogues were found to suppress adenoviral DNA replication effectively, showcasing their potential as antiviral agents .
  • Molecular Docking Studies :
    Molecular docking analyses have revealed that the compound binds effectively to the active sites of various kinases, supporting its role as a targeted therapeutic agent in cancer treatment .

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